N-(3-acetylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Description
N-(3-acetylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a heterocyclic compound featuring a tricyclic core system with sulfur (thia) and nitrogen (triaza) atoms. The structure includes an acetamide linkage connected to a 3-acetylphenyl substituent, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-11-7-12(2)23-20-17(11)18-19(29-20)21(28)25(10-22-18)9-16(27)24-15-6-4-5-14(8-15)13(3)26/h4-8,10H,9H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYZVPCFTGPJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Comparisons
Key Observations:
Substituent Effects: The 3-acetylphenyl group in the target compound contrasts with the 2-methoxyphenyl group in the analog from . The electron-withdrawing acetyl group may reduce solubility compared to the electron-donating methoxy group .
Core Heteroatoms :
- The target compound’s 8-thia-3,5,10-triazatricyclo system differs from the 7-thia-9,11-diazatricyclo core in , altering electronic distribution and hydrogen-bonding capacity .
Comparison with Non-Tricyclic Acetamide Derivatives
Table 2: Acetamide Derivatives with Simpler Heterocycles
Key Observations:
Thiophene-based acetamides () use modified Gewald reactions, highlighting divergent strategies for heterocycle formation .
Spectroscopic Trends :
- The acetamide C=O stretch in IR (~1670–1680 cm⁻¹) is consistent across analogs, but the target compound’s tricyclic core may shift this peak due to conjugation .
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